tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
CAS No.: 2098029-44-6
Cat. No.: VC5468324
Molecular Formula: C14H19N3O2
Molecular Weight: 261.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098029-44-6 |
|---|---|
| Molecular Formula | C14H19N3O2 |
| Molecular Weight | 261.325 |
| IUPAC Name | tert-butyl 3-[(4-ethynylpyrazol-1-yl)methyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19N3O2/c1-5-11-6-15-17(9-11)10-12-7-16(8-12)13(18)19-14(2,3)4/h1,6,9,12H,7-8,10H2,2-4H3 |
| Standard InChI Key | SRIZJLFLOFAKKO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C#C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound’s architecture combines three distinct units:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 4-position is substituted with an ethynyl group (–C≡CH), introducing sp-hybridized carbon atoms that enable click chemistry applications.
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Azetidine ring: A four-membered saturated nitrogen heterocycle connected to the pyrazole via a methylene (–CH₂–) linker. The azetidine’s tertiary nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations .
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Boc protecting group: The tert-butyl carbamate moiety shields the azetidine’s amine, preventing unwanted side reactions while allowing deprotection under acidic conditions.
Spectroscopic and Computational Data
The InChIKey (SRIZJLFLOFAKKO-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C#C) provide unambiguous identifiers for database searches. Computational analyses predict a Topological Polar Surface Area (TPSA) of 44.12 Ų, suggesting moderate permeability across biological membranes . The logP (octanol-water partition coefficient) of approximately 2.02 indicates balanced lipophilicity, favorable for drug-like molecules .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate involves multi-step protocols, often leveraging palladium-catalyzed cross-coupling and Boc protection/deprotection chemistry .
Step 1: Pyrazole Functionalization
4-Ethynylpyrazole precursors are synthesized via Sonogashira coupling, substituting halogens (e.g., iodine in tert-butyl 4-iodo-1H-pyrazole-1-carboxylate) with terminal alkynes . For example:
This step achieves 75–98% yields under optimized conditions .
Step 2: Azetidine Coupling
The azetidine moiety is introduced via nucleophilic substitution or reductive amination. A representative procedure involves:
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Boc protection of azetidine-3-methanol using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.
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Mitsunobu reaction to link the Boc-protected azetidine to the pyrazole derivative, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Step 3: Deprotection and Purification
Final deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane yields the free amine, which is purified via column chromatography (silica gel, ethyl acetate/hexane) .
Optimization Challenges
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Steric hindrance: The tert-butyl group limits reaction rates in crowded environments, necessitating extended reaction times.
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Ethynyl stability: The alkyne moiety requires inert atmospheres (N₂/Ar) to prevent oxidative dimerization .
Physicochemical Properties
Experimental and Predicted Data
The compound’s limited aqueous solubility (0.231 mg/mL predicted) necessitates formulation with co-solvents (e.g., DMSO) for biological assays . Its high gastrointestinal absorption and blood-brain barrier permeability suggest potential central nervous system (CNS) applications .
Applications in Pharmaceutical Research
Bioactive Molecule Development
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Kinase Inhibitors: The pyrazole-azetidine scaffold mimics ATP-binding motifs in kinases. Analogues have shown nanomolar inhibition of EGFR and ALK tyrosine kinases .
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Antimicrobial Agents: Structural analogs exhibit MIC₉₀ = 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
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PET Radiotracers: The ethynyl group enables rapid ¹⁸F-fluorination via copper-catalyzed azide-alkyne cycloaddition (CuAAC), useful in neuroimaging .
Case Study: Anticancer Lead Optimization
A 2023 study derivatized the compound’s azetidine ring with sulfonamide groups, achieving IC₅₀ = 34 nM against breast cancer cell lines (MCF-7). The Boc group was retained to improve pharmacokinetics, reducing hepatic clearance by 40% compared to deprotected analogs.
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